4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate
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Overview
Description
4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate typically involves the reaction of 4,6-dichloropyrimidine with phenyl butylcarbamate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are used under controlled conditions.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the original compound with altered functional groups.
Hydrolysis: Amine and carbon dioxide as the primary products.
Scientific Research Applications
4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide due to its ability to inhibit specific biochemical pathways in pests or weeds.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can result in the disruption of essential cellular processes, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile:
Uniqueness
4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
89508-79-2 |
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Molecular Formula |
C15H15Cl2N3O2 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
[4-(4,6-dichloropyrimidin-2-yl)phenyl] N-butylcarbamate |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-2-3-8-18-15(21)22-11-6-4-10(5-7-11)14-19-12(16)9-13(17)20-14/h4-7,9H,2-3,8H2,1H3,(H,18,21) |
InChI Key |
LYLXMKAXIBMKRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
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